Dec-9-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

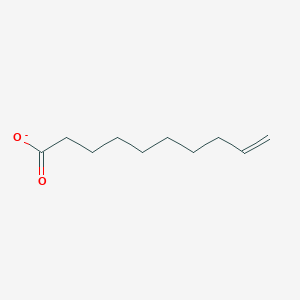

Dec-9-enoate is a medium-chain, unsaturated, straight-chain fatty acid anion and the conjugate base of dec-9-enoic acid (caproleic acid), arising from deprotonation of the carboxylic acid group. It is a medium-chain fatty acid anion, a straight-chain fatty acid anion and an unsaturated fatty acid anion. It is a conjugate base of a dec-9-enoic acid.

Wissenschaftliche Forschungsanwendungen

Biodiesel Production

One of the primary applications of methyl 9-decenoate is in the production of biodiesel. The compound can be derived from renewable sources such as vegetable oils through transesterification processes. Its properties make it a suitable candidate for biodiesel due to:

- High Energy Content : Methyl 9-decenoate has a favorable energy density compared to other biodiesel feedstocks.

- Combustion Characteristics : Studies have modeled its oxidation kinetics to understand behavior under combustion conditions typical of biodiesel engines.

Agricultural Applications

Methyl 9-decenoate has demonstrated potential in agricultural applications, particularly as a biopesticide and growth enhancer. Research suggests that it may possess insecticidal properties against pests like the red flour beetle (Tribolium castaneum). Additionally, its derivatives are being explored for their antimicrobial properties, which could lead to the development of natural preservatives or therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, methyl 9-decenoate serves as an important intermediate. It has been utilized in various reactions, including:

- Nucleophilic Substitution Reactions : The compound has been studied using quantum mechanical methods to predict reaction mechanisms and kinetics .

- Copolymers Production : Its interactions during polymerization processes are examined to optimize the production of copolymers with desirable properties.

Case Study 1: Insecticidal Properties

A study investigated the insecticidal efficacy of methyl 9-decenoate against Tribolium castaneum. The results indicated significant mortality rates among treated populations, suggesting potential for use in pest management strategies. Further research is needed to explore the mechanisms behind this activity and its applicability in agricultural settings.

Case Study 2: Biodiesel Performance

Research on biodiesel blends containing methyl 9-decenoate showed improved combustion efficiency and reduced emissions compared to traditional fossil fuels. This case study highlights the viability of using this compound as an environmentally friendly alternative fuel source.

Analyse Chemischer Reaktionen

Ethenolysis

Ethenolysis involves the reaction of a compound with ethylene, often resulting in the cleavage of a carbon-carbon double bond and the formation of new compounds .

-

Production of Ethyl 9-Decenoate and 1-Decene : An industrial method involves obtaining a mixture of ethyl 9-decenoate and 1-decene through the ethenolysis of fatty acid alkyl esters, using a ruthenium catalyst . The process involves several steps:

Isomerization and Metathesis

Dec-9-enoic acid can undergo alkene isomerization and ring-closing metathesis to form cyclic compounds .

-

Sequential Alkene Isomerization and Ring-Closing Metathesis : Dec-9-enoic acid derivatives can be isomerized using a catalyst . For instance, dec-9-enyl dec-9-enoate can be isomerized, and the resulting isomers can be identified using NMR spectroscopy .

Esterification

Dec-9-enoic acid can be esterified to form esters like ethyl this compound .

-

Synthesis of Ethyl 9-Decenoate : Ethyl this compound can be synthesized from ethanol and 9-decenoic acid using sulfuric acid as a catalyst .

Enolate Reactions

This compound can form enolates, which are nucleophilic species that react with electrophiles .

-

Alkylation of Aza Enolates : Aza enolates, formed from pivaldehyde and LDA, can react with alkyl halides to form new carbon-carbon bonds . These reactions are important in synthesizing pheromones and other complex molecules . Aza enolates can also react with epoxides to reduce ring strain .

SN2 Reactions

This compound derivatives can undergo SN2 reactions, which involve the displacement of a leaving group by a nucleophile .

-

Reaction Mechanisms and Kinetics : Multiscale computational methods are used to study SN2 reactions involving this compound derivatives . These studies help understand reaction mechanisms, including the inversion of configuration at the electrophilic carbon .

Hydrogenation

Hydrogenation of this compound derivatives can reduce the carbon-carbon double bond .

-

Heat of Hydrogenation of Methyl Hexathis compound : Methyl hexathis compound can be hydrogenated to form hexadecanoic acid methyl ester . The heat of this reaction has been measured in the liquid phase using n-hexane as a solvent .

Cometathesis

Cometathesis of methyl oleate and ethylene produces methyl this compound using catalysts such as WCl6–Me4Sn and Re2O7–Al2O3–Me4Sn .

-

Direct Route to Methyl this compound : At 0.2 MPa ethylene pressure, both catalyst systems show good activity at 343 K, with the latter system also active at room temperature .

These reactions highlight the chemical versatility of this compound, making it a valuable compound in various chemical syntheses and industrial applications.

Eigenschaften

Molekularformel |

C10H17O2- |

|---|---|

Molekulargewicht |

169.24 g/mol |

IUPAC-Name |

dec-9-enoate |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)/p-1 |

InChI-Schlüssel |

KHAVLLBUVKBTBG-UHFFFAOYSA-M |

SMILES |

C=CCCCCCCCC(=O)[O-] |

Kanonische SMILES |

C=CCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.